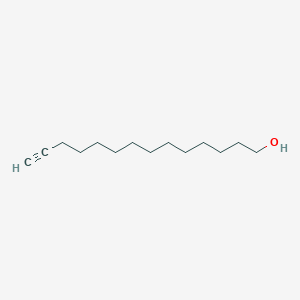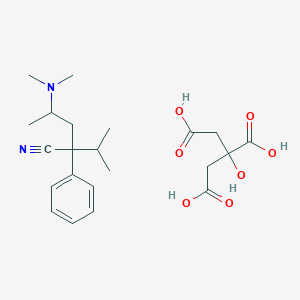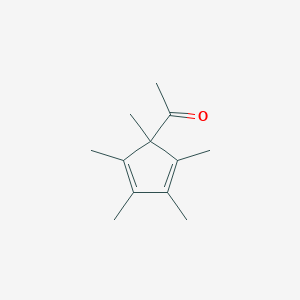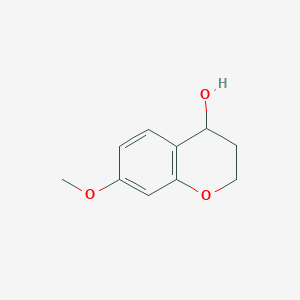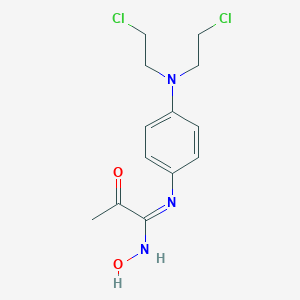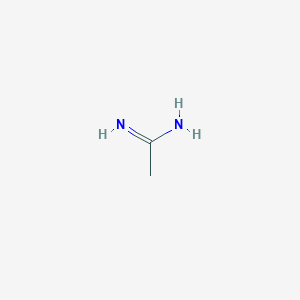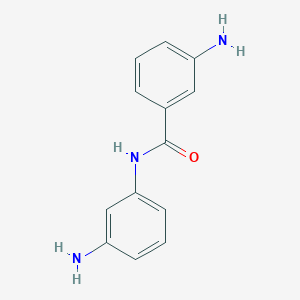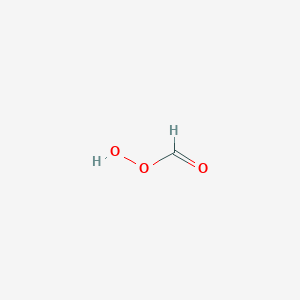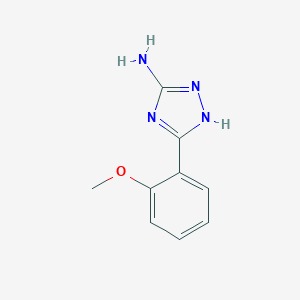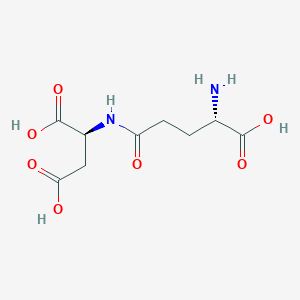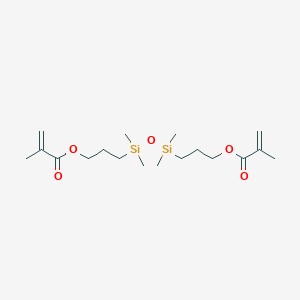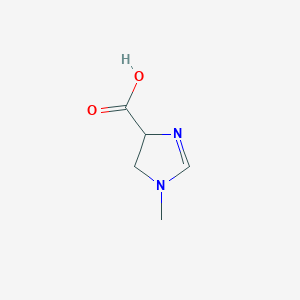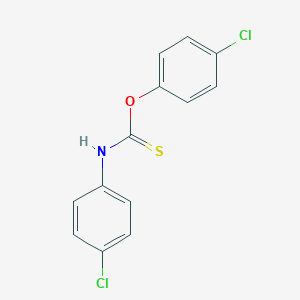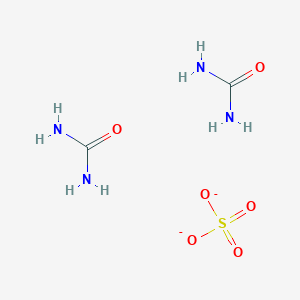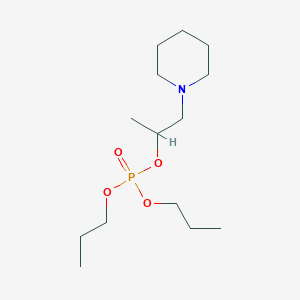
Dipropyl (1-piperidino-2-propyl) phosphate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dipropyl (1-piperidino-2-propyl) phosphate, also known as DIPP, is a chemical compound that has been extensively studied for its potential use as a nerve agent antidote. This compound has been found to be effective in protecting against the harmful effects of nerve agents, such as sarin and VX. In
Mécanisme D'action
Dipropyl (1-piperidino-2-propyl) phosphate acts as an acetylcholinesterase reactivator by binding to the active site of the enzyme and removing the phosphate group that has been added by nerve agents. This allows the enzyme to resume its normal function of breaking down acetylcholine, restoring normal nerve function and preventing the harmful effects of nerve agents.
Effets Biochimiques Et Physiologiques
Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents in animal models. Studies have shown that Dipropyl (1-piperidino-2-propyl) phosphate can increase survival rates and improve neurological outcomes in animals that have been exposed to nerve agents. Dipropyl (1-piperidino-2-propyl) phosphate has also been found to have a low toxicity profile, making it a promising candidate for further development as a nerve agent antidote.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of Dipropyl (1-piperidino-2-propyl) phosphate is its effectiveness in protecting against the harmful effects of nerve agents. However, one limitation is that it can be difficult to synthesize and purify, which can make it challenging to study in the laboratory. Additionally, Dipropyl (1-piperidino-2-propyl) phosphate has a short half-life, which means that it may need to be administered frequently to maintain its effectiveness.
Orientations Futures
There are several future directions for research on Dipropyl (1-piperidino-2-propyl) phosphate. One area of focus is the development of more efficient synthesis methods to make it easier to produce and study in the laboratory. Another area of focus is the development of new formulations that can extend the half-life of Dipropyl (1-piperidino-2-propyl) phosphate, making it more effective as a nerve agent antidote. Additionally, further studies are needed to determine the optimal dosing and administration of Dipropyl (1-piperidino-2-propyl) phosphate in order to maximize its effectiveness in protecting against the harmful effects of nerve agents.
Méthodes De Synthèse
Dipropyl (1-piperidino-2-propyl) phosphate can be synthesized through a multi-step process starting with the reaction of 1-piperidin-2-ylpropan-1-one with propyl bromide in the presence of a base, followed by the reaction with dipropyl phosphite. The resulting product is then hydrolyzed to yield Dipropyl (1-piperidino-2-propyl) phosphate.
Applications De Recherche Scientifique
Dipropyl (1-piperidino-2-propyl) phosphate has been extensively studied for its potential use as a nerve agent antidote. Nerve agents are highly toxic chemicals that can cause severe damage to the nervous system, leading to paralysis and even death. Dipropyl (1-piperidino-2-propyl) phosphate has been found to be effective in protecting against the harmful effects of nerve agents by acting as an acetylcholinesterase reactivator. Acetylcholinesterase is an enzyme that is responsible for breaking down acetylcholine, a neurotransmitter that is essential for normal nerve function. Nerve agents inhibit the activity of acetylcholinesterase, leading to an accumulation of acetylcholine and overstimulation of the nervous system. Dipropyl (1-piperidino-2-propyl) phosphate can reactivate acetylcholinesterase, restoring normal nerve function and preventing the harmful effects of nerve agents.
Propriétés
Numéro CAS |
15870-41-4 |
|---|---|
Nom du produit |
Dipropyl (1-piperidino-2-propyl) phosphate |
Formule moléculaire |
C14H30NO4P |
Poids moléculaire |
307.37 g/mol |
Nom IUPAC |
1-piperidin-1-ylpropan-2-yl dipropyl phosphate |
InChI |
InChI=1S/C14H30NO4P/c1-4-11-17-20(16,18-12-5-2)19-14(3)13-15-9-7-6-8-10-15/h14H,4-13H2,1-3H3 |
Clé InChI |
CIKKIOHCURROIM-UHFFFAOYSA-N |
SMILES |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
SMILES canonique |
CCCOP(=O)(OCCC)OC(C)CN1CCCCC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



